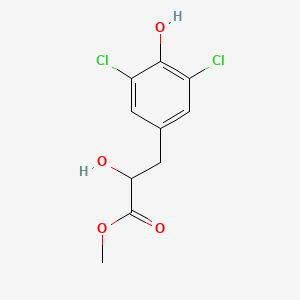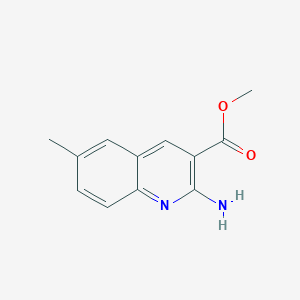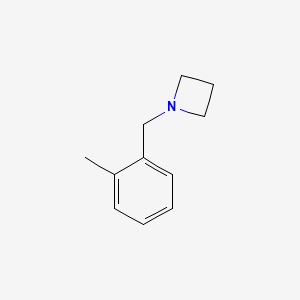![molecular formula C21H28N2O5 B13683843 Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyrrolidine ring, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate typically involves multiple steps One common method starts with the reaction of a benzylamine derivative with a suitable diketone under acidic conditions to form the pyrrole ring This intermediate is then subjected to a cyclization reaction to form the fused pyrrolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include benzylamine, diketones, and Boc anhydride.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-Benzyl-3-hydroxy-2-oxo[5H]pyrrole-4-carboxylate: This compound shares a similar pyrrole structure but differs in the functional groups attached.
Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate: Another similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate is unique due to its fused ring structure and the presence of the Boc protecting group. This makes it more stable and versatile in synthetic applications compared to its analogs.
Propriétés
Formule moléculaire |
C21H28N2O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
5-O-tert-butyl 3a-O-ethyl 1-benzyl-3-oxo-2,4,6,6a-tetrahydropyrrolo[3,4-b]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-5-27-18(25)21-14-23(19(26)28-20(2,3)4)12-16(21)22(13-17(21)24)11-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3 |
Clé InChI |
YZLZIIVRLWTGJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CN(CC1N(CC2=O)CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)



![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
